Cas no 5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine)
5256-98-4 structure
Product Name:1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Numero CAS:5256-98-4
MF:C19H21ClN2O2S
MW:376.900242567062
CID:1581878
PubChem ID:1069600
Update Time:2025-04-21
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-
- 1-(4-chlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
- 5256-98-4
- STK395622
- Oprea1_378472
- 1-(4-chlorobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- 1-((4-Chlorophenyl)sulfonyl)-4-cinnamylpiperazine
- AC1LLLZN
- MFCD00583159
- 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- NCGC00280669-01
- MS-10027
- AKOS003236917
- 4-CHLORO-1-((4-(3-PHENYLPROP-2-ENYL)PIPERAZINYL)SULFONYL)BENZENE
- CS-0329754
- DTXSID50360040
- BIM-0015717.P001
- 1-[(4-CHLOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
- AB01281020-01
- 1049983-71-2
-
- Inchi: 1S/C19H21ClN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
- Chiave InChI: NRMPKYKDLBLXKC-QPJJXVBHSA-N
- Sorrisi: ClC1C=CC(=CC=1)S(N1CCN(C/C=C/C2C=CC=CC=2)CC1)(=O)=O
Proprietà calcolate
- Massa esatta: 376.10143
- Massa monoisotopica: 376.101
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 524
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 49Ų
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 534.9°C at 760 mmHg
- Punto di infiammabilità: 277.3°C
- Indice di rifrazione: 1.618
- PSA: 40.62
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Letteratura correlata
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti